

Spectroscopic Profile of 3,5-Dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3,5-Dibromobenzoic acid	
Cat. No.:	B110547	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromobenzoic acid** (CAS No. 618-58-6), a key intermediate in pharmaceutical and materials science research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational resource for researchers, scientists, and drug development professionals for the precise identification and characterization of this compound.

Core Properties of 3,5-Dibromobenzoic Acid

3,5-Dibromobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₇H₄Br₂O₂. Its fundamental properties are summarized below.

Property	Value
Chemical Formula	C7H4Br2O2
Molecular Weight	279.91 g/mol
CAS Number	618-58-6
Appearance	White to off-white powder
Melting Point	218-220 °C[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **3,5-Dibromobenzoic acid**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **3,5-Dibromobenzoic acid** is characterized by distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[2]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.1-8.3	t (triplet)	1H	H-4
~7.9-8.1	d (doublet)	2Н	H-2, H-6
~13.5	br s (broad singlet)	1H	-COOH

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~165	-СООН
~138	C-2, C-6
~135	C-4
~132	C-1
~122	C-3, C-5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Dibromobenzoic acid** shows characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (carboxylic acid dimer)[3]
~1700	Strong	C=O stretch (carbonyl)[4]
~1600, ~1470	Medium	C=C stretch (aromatic ring)
~1300	Medium	C-O stretch
~900	Medium	O-H bend (out-of-plane)
Below 800	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For **3,5-Dibromobenzoic acid**, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

m/z	Relative Intensity (%)	Assignment
278	~50	[M] ⁺ (with ⁷⁹ Br, ⁷⁹ Br)
280	100	[M] ⁺ (with ⁷⁹ Br, ⁸¹ Br) - Base Peak
282	~50	[M] ⁺ (with ⁸¹ Br, ⁸¹ Br)
261, 263, 265	Variable	[M-OH]+
233, 235, 237	Variable	[M-COOH]+
154, 156	Variable	[C ₆ H ₃ Br]+
75	Variable	[C ₆ H ₃]+

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dibromobenzoic acid** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters: Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 16 ppm, and a relaxation delay of at least 1-2 seconds.
- 13C NMR Parameters: Typical parameters include a larger number of scans, a spectral width of approximately 220 ppm, and often employ proton decoupling.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground 3,5 Dibromobenzoic acid (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr)

powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dibromobenzoic acid**.

Sample Preparation 3,5-Dibromobenzoic Acid Prepare KBr Pellet Prepare for Dissolve in **Deuterated Solvent** or use ATR Injection Spectroscopic Analysis **NMR** Spectrometer FTIR Spectrometer Data Processing & Interpretation ¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum (Chemical Shifts, Multiplicity) (Absorption Bands) (m/z, Fragmentation) Structural Elucidation & Characterization

General Workflow for Spectroscopic Analysis

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **3,5-Dibromobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,5-ジブロモ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,5-Dibromobenzoic acid(618-58-6) 1H NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dibromobenzoic Acid: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b110547#spectroscopic-data-of-3-5-dibromobenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com